molecular formula C15H21NO5 B2415300 (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid CAS No. 2193052-16-1

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid

Cat. No.: B2415300
CAS No.: 2193052-16-1
M. Wt: 295.335
InChI Key: RGVLYWINTIDCGC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its potential applications in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid compound likely interacts with its targets through the tert-butoxycarbonyl group. This group is known to protect amines during chemical reactions, preventing them from reacting with other groups until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA), which results in the formation of a carbocation that can be stabilized by undergoing an elimination .

Biochemical Pathways

The compound’s tert-butoxycarbonyl group is known to be used in the synthesis of peptides , suggesting that it may play a role in peptide synthesis pathways.

Pharmacokinetics

The boc group is known to be easily removed under acidic conditions , which could potentially influence the compound’s bioavailability.

Result of Action

The use of the boc group in the compound suggests that it may play a role in protecting amines during chemical reactions, thereby influencing the structure and function of proteins and peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the compound’s activity may be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

The tert-butoxycarbonyl group in (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, which are strong nucleophiles and bases, to allow for transformations of other functional groups . The Boc group is most commonly used in the synthesis of peptides .

Cellular Effects

The Boc group is known to be stable under various conditions, which could potentially influence cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the cleavage of the Boc group. This is typically achieved with a strong acid such as trifluoracetic acid (TFA). The first step involves the protonation of the carbonyl oxygen, resulting in a resonance-stabilized ion. This facilitates the cleavage of the Boc group .

Temporal Effects in Laboratory Settings

The Boc group is known to be stable under various conditions, which could potentially influence its long-term effects on cellular function .

Metabolic Pathways

The Boc group is known to be involved in various biosynthetic and biodegradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding methyl group.

Scientific Research Applications

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid: Lacks the Boc protection, making it more reactive.

    (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is unique due to its combination of a Boc-protected amino group and a methoxy group, which provides specific reactivity and stability during chemical synthesis .

Properties

IUPAC Name

2-methoxy-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVLYWINTIDCGC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.